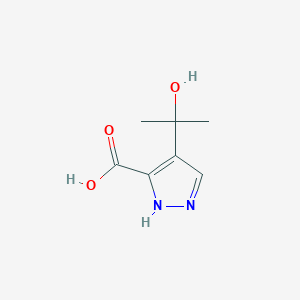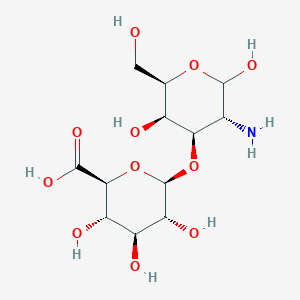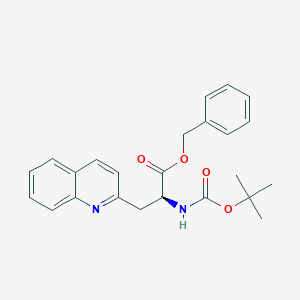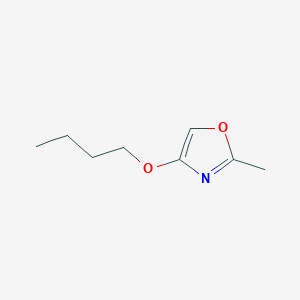
4-Butoxy-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-2-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2-methyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method enhances safety and efficiency by minimizing the handling of hazardous reagents and providing a controlled environment for the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-2-methyloxazole undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane.
Substitution: Various catalysts and reagents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
4-Butoxy-2-methyloxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Butoxy-2-methyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity. These interactions are crucial for its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness: 4-Butoxy-2-methyloxazole is unique due to its butoxy and methyl substituents, which confer distinct chemical properties and reactivity. These substituents can enhance its solubility, stability, and biological activity compared to other oxazole derivatives .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-butoxy-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-10-8-6-11-7(2)9-8/h6H,3-5H2,1-2H3 |
InChI Key |
CIAIRIJBNBWHDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=COC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
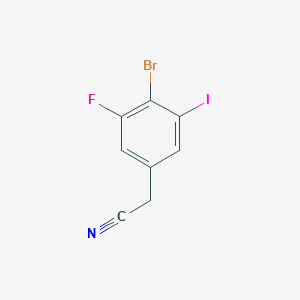
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)

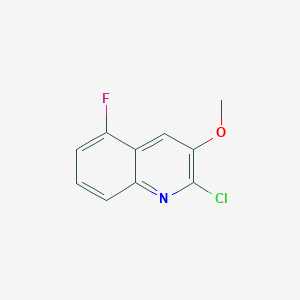
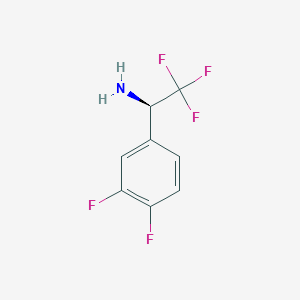
![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
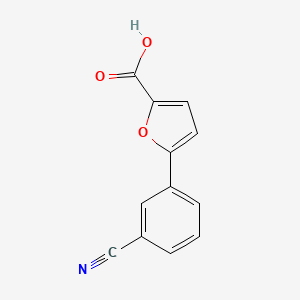
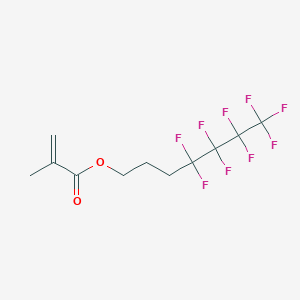
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)
